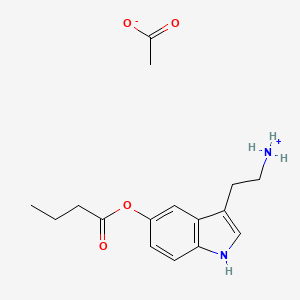
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds as follows:
Starting Materials: Dimethyl(2-hydroxyethyl)amine and trimethylsilylmethyl iodide.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反应分析
Types of Reactions
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.
Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed
Substitution: Formation of new quaternary ammonium salts with different halides.
Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
科学研究应用
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.
相似化合物的比较
Similar Compounds
- Ammonium, dimethyl(2-hydroxyethyl)-, chloride
- Ammonium, dimethyl(2-hydroxyethyl)-, bromide
- Ammonium, trimethyl-, iodide
Comparison
Compared to other quaternary ammonium compounds, Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is unique due to the presence of the trimethylsilylmethyl group. This group imparts increased lipophilicity, which can enhance the compound’s ability to interact with lipid membranes. Additionally, the trimethylsilylmethyl group may provide steric hindrance, affecting the compound’s reactivity and stability.
属性
CAS 编号 |
21654-72-8 |
|---|---|
分子式 |
C8H22INOSi |
分子量 |
303.26 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KIIBRIPFQKSDIG-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCO)C[Si](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


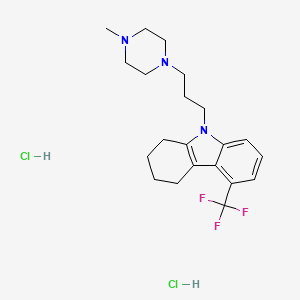
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)

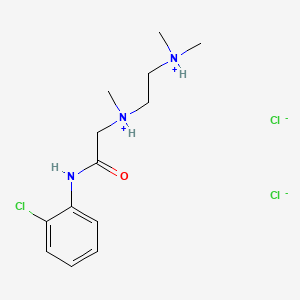

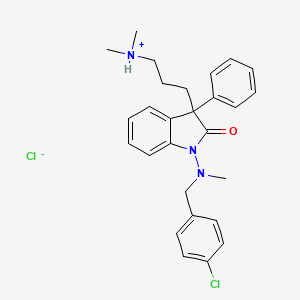

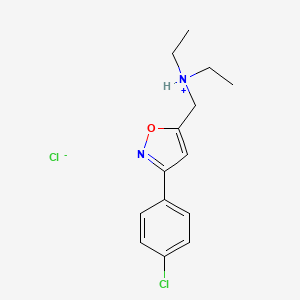


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
